molecular formula C31H38F3N5O12 B593323 Ac-IETD-AFC CAS No. 211990-57-7

Ac-IETD-AFC

Cat. No.: B593323
CAS No.: 211990-57-7
M. Wt: 729.7 g/mol
InChI Key: CGUOWXRXLQXOKO-UHFFFAOYSA-N
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Description

Ac-IETD-AFC is a fluorogenic substrate for caspase-8, caspase-3, caspase-10, and granzyme B . It contains the acetyl (Ac) moiety and is recognized by caspase-8-mediated proteolysis . This substrate is hydrolyzed by caspase-8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC) .


Chemical Reactions Analysis

This compound is a synthetic tetrapeptide substrate that is cleaved by active human caspase-8 . This substrate is cleaved between D and AFC, releasing the fluorogenic AFC, which is detected by spectrofluorometry . When coupled to an aldehyde group (CHO), the IETD tetrapeptide functions as a potent inhibitor of caspase activity and can be used to block caspase-8 mediated cleavage of this compound .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 729.65 . It is soluble in DMSO at a concentration of 73 mg/mL, but it is insoluble in water .

Scientific Research Applications

  • Application in Emission Transaxial Reconstruction Tomography : Phelps et al. (1975) studied the use of Annihilation Coincidence Detection (ACD) in emission transaxial reconstruction tomography, contributing to the field of nuclear medicine imaging with high detection efficiency (Phelps et al., 1975).

  • HVDC Transmission System : Sanpei et al. (1994) introduced a newly developed DC AFC system for an HVDC transmission facility, demonstrating its effectiveness in power system simulations (Sanpei et al., 1994).

  • Quantum Control and Phenomena : Brif et al. (2009) discussed the progress in the field of quantum control, highlighting the critical insights and experimental methods in controlling quantum phenomena, including the application of Adaptive Feedback Control (AFC) (Brif et al., 2009).

  • Combustion Stability in Rocket Motors : Coates and Horton (1968) focused on acoustic instability in solid-propellant rocket motors, presenting methods for evaluating and predicting stability using various factors (Coates & Horton, 1968).

  • Aerodynamics and Active Flow Control : Tousi et al. (2021) explored the use of Active Flow Control (AFC) technologies on the Selig-Donovan 7003 (SD7003) airfoil, demonstrating considerable improvements in aerodynamic efficiency (Tousi et al., 2021).

  • Machine Learning in AFC : Ren et al. (2020) surveyed applications of machine learning in AFC, focusing on genetic programming and deep reinforcement learning as effective methodologies in fluid mechanics (Ren et al., 2020).

Mechanism of Action

Target of Action

Ac-IETD-AFC is a fluorogenic substrate primarily targeted towards caspase-8 . Caspases are a family of cysteine-dependent proteases that play essential roles in apoptosis, proliferation, and inflammation . In addition to caspase-8, this compound is also a substrate for caspase-3 processing enzyme, caspase-10, and granzyme B .

Mode of Action

This compound interacts with its targets by getting cleaved by the active human caspase-8 . This substrate is cleaved between D and AFC (7-Amino-4-trifluoromethylcoumarin), releasing the fluorogenic AFC, which can be detected by spectrofluorometry .

Biochemical Pathways

The cleavage of this compound by caspase-8 is a part of the apoptosis pathway. Apoptosis, or programmed cell death, is a vital cellular process, and dysregulation of this process has been linked to various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . The cleavage of this compound can be used to study the events downstream of caspase-8 activation .

Pharmacokinetics

It is known that the compound is supplied as 2 mm in dmso and is soluble in dmso . It is recommended to store the compound at -20°C .

Result of Action

The cleavage of this compound by active caspase-8 releases the fluorogenic AFC. This release can be monitored in a spectrofluorometer at an excitation wavelength of 400 nm and an emission wavelength range of 480-520 nm . This allows for the identification and quantification of caspase-8 activity in apoptotic cell lysates .

Action Environment

The action of this compound is sensitive to environmental factors. The compound is air and light sensitive, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to protect the compound from light and moisture .

Safety and Hazards

Ac-IETD-AFC is intended for research use only and is not for clinical or human use . It may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

Biochemical Analysis

Biochemical Properties

Ac-IETD-AFC plays a significant role in biochemical reactions, particularly as a substrate for caspase-8, caspase-3 processing enzyme, caspase-10, and granzyme B . It interacts with these enzymes, which cleave the substrate between D and AFC, releasing the fluorogenic AFC .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspases and granzyme B . These enzymes are involved in apoptosis, a form of programmed cell death, and other cellular processes . The cleavage of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by caspases and granzyme B . This cleavage releases the fluorogenic AFC, which can be detected by spectrofluorometry . The cleavage of this compound can also be inhibited by the IETD tetrapeptide when it is coupled to an aldehyde group (CHO), demonstrating the specificity of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the product is crucial for its effectiveness, and it is recommended to avoid repeated freeze-thaw cycles . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to apoptosis . It interacts with caspases and granzyme B, which play crucial roles in these pathways .

Subcellular Localization

Given its role as a substrate for caspases and granzyme B, it is likely to be found in locations where these enzymes are active .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ac-IETD-AFC can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Ile-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Thr-OH", "Fmoc-Asp(OtBu)-OH", "AFC", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Piperidine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Acetonitrile", "Ethyl acetate", "N,N-Dimethylformamide", "N-Methylpyrrolidone", "Pyridine", "Toluene", "Hexanes", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Fmoc-Ile-OH is coupled to Wang resin using HBTU/DIPEA/DMF.", "2. Fmoc-Glu(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "3. Fmoc-Thr-OH is coupled to the resin using HBTU/DIPEA/DMF.", "4. Fmoc-Asp(OtBu)-OH is coupled to the resin using HBTU/DIPEA/DMF.", "5. AFC is coupled to the resin using HBTU/DIPEA/DMF.", "6. The peptide is cleaved from the resin using TFA/EDT/DIEA.", "7. The crude peptide is purified using reverse-phase HPLC.", "8. Acetic anhydride and triethylamine are added to the purified peptide to acetylate the N-terminus.", "9. The peptide is precipitated using cold diethyl ether.", "10. The peptide is dissolved in water and lyophilized to obtain Ac-IETD-AFC." ] }

CAS No.

211990-57-7

Molecular Formula

C31H38F3N5O12

Molecular Weight

729.7 g/mol

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)

InChI Key

CGUOWXRXLQXOKO-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Synonyms

N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin

Origin of Product

United States
Customer
Q & A

Q1: What is Ac-IETD-AFC and how is it used to study apoptosis?

A1: this compound (Acetyl-Ile-Glu-Thr-Asp-AFC) is a fluorogenic substrate specifically designed for detecting and measuring the activity of caspase-8, a key protease involved in apoptosis. [, ]

  • Detection: AFC is fluorescent, allowing for the quantitative measurement of caspase-8 activity. The increase in fluorescence directly correlates with caspase-8 activity levels. [, ]

Q2: The research papers mention the "mitochondria pathway of apoptosis." How is caspase-8, the target of this compound, involved in this pathway?

A2: There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

  • Caspase-8's role: While often associated with the extrinsic pathway, caspase-8 can play a role in the mitochondrial pathway in certain cell types or under specific conditions. []
  • Connecting the pathways: In some cases, active caspase-8 can cleave Bid, a pro-apoptotic protein, which then translocates to the mitochondria, triggering the intrinsic apoptotic pathway. []

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